Cmld-2

Cancer-selective cytotoxicity Normal cell sparing Therapeutic window

A validated tool compound for dissecting HuR-dependent post-transcriptional regulation. Unlike indirect inhibitors of HuR localization or dimerization, CMLD-2 competitively blocks ARE-mRNA binding (Ki = 350 nM). - Cytotoxicity profile: IC50 = 28.9 µM (HCT-116), 18.2 µM (MioPaCa2); spares WI-38 fibroblasts. - Pharmacodynamic marker: Downregulates MAD2 in thyroid cancer models; siRNA rescue confirms on-target activity. - Supply: Lot-specific COA; reproducible dosing for xenograft and co-culture studies.

Molecular Formula C31H31NO6
Molecular Weight 513.6 g/mol
Cat. No. B15608657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCmld-2
Molecular FormulaC31H31NO6
Molecular Weight513.6 g/mol
Structural Identifiers
InChIInChI=1S/C31H31NO6/c1-35-22-13-11-21(12-14-22)23(17-27(33)32-15-7-8-16-32)29-25(36-2)19-26(37-3)30-24(18-28(34)38-31(29)30)20-9-5-4-6-10-20/h4-6,9-14,18-19,23H,7-8,15-17H2,1-3H3
InChIKeyPROGRNRRJJYCNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CMLD-2 Baseline Overview


CMLD-2 (CAS 958843-91-9) is a cell-permeable, 2H-chromen-2-one–based small molecule that competitively binds the RNA-binding protein Hu antigen R (HuR) with a Ki of 350 nM, disrupting HuR's interaction with adenine- and uridine-rich element (ARE)-containing mRNAs . It exhibits dose-dependent cytotoxicity toward tumor cells, reduces viability (IC50 = 28.9 µM in HCT‑116 colon cancer cells; 18.2 µM in MioPaCa2 pancreatic cancer cells), and has a markedly reduced effect on normal WI‑38 fibroblasts and CCD 841 CoN epithelial cells . CMLD-2 induces apoptosis, G1 cell-cycle arrest, and downregulation of HuR-regulated oncoproteins, positioning it as a differentiated tool compound for studying post-transcriptional gene regulation in cancer [1].

Cell-permeable probe
Competitive HuR-ARE disruption for post-transcriptional regulation studies
Assay context
Reported cancer-cell model response with differential cytotoxicity endpoints
Mechanistic fit
Supports direct HuR–mRNA interaction and downstream target analysis

CMLD-2: Why Substitution Fails


HuR inhibitors are not interchangeable because they differ fundamentally in their molecular targets and downstream biological consequences. CMLD-2 competitively displaces HuR from ARE-mRNA, directly suppressing a network of oncogenic transcripts [1]. In contrast, agents such as dehydromutactin, MS-444, and okicenone primarily disrupt HuR homodimerization or nuclear–cytoplasmic translocation [2]. Even among direct HuR–mRNA disruptors, DHTS (Ki = 3.74 nM) is >90‑fold more potent in biochemical assays yet shows inferior target specificity and reproducibility when compared head-to-head with CMLD-2 in TNBC cells [3]. Furthermore, CMLD‑2's selectivity for cancer cells over normal cells (~2–3‑fold difference in IC50) is a distinguishing feature not uniformly documented for other HuR inhibitors [4]. These mechanistic and selectivity divergences make it impossible to assume that any HuR inhibitor will produce equivalent experimental outcomes, underscoring the need for evidence-based compound selection.

!
Mechanism divergence
Competitive ARE disruption vs. dimerization/translocation inhibitors may shift pathway-response endpoints.
!
Target specificity context
DHTS shows higher biochemical potency but reported off-target modulation in TNBC cells; on-target fidelity may differ.
!
Selectivity documentation
Cancer-cell vs. normal-cell cytotoxicity differential not uniformly reported for other HuR inhibitors; model response may vary.

CMLD-2 Evidence Guide


Cancer-Selective Cytotoxicity

CMLD-2 exhibits significantly stronger cytotoxicity toward cancer cells than toward normal cells. In a direct comparison within the same study, the IC50 values for HCT‑116 colon cancer (28.9 µM) and MioPaCa2 pancreatic cancer (18.2 µM) cells were approximately 2.2–3.5‑fold lower than the IC50 for normal WI‑38 fibroblasts (63.7 µM) and CCD 841 CoN colon epithelial cells (63.7 µM) [1]. This degree of tumor-selective cytotoxicity is a defining characteristic of CMLD-2: while other HuR inhibitors such as MS-444 have shown cancer-cell growth inhibition, equivalent quantitative selectivity ratios are not consistently reported in the literature. For instance, DHTS exhibits sub‑micromolar IC50 values (0.84–1.2 µM) against breast cancer cell lines but its effect on matched normal cells was not quantified in the same studies, making the therapeutic index difficult to assess [2].

Cancer-cell cytotoxicity
Head-to-head
IC50 28.9 µM (HCT‑116), 18.2 µM (MioPaCa2) vs. 63.7 µM (WI‑38, CCD 841 CoN); ~2.2–3.5× differential
Reported cancer-cell vs. normal-cell IC50 ratio context
Normal-cell selectivity data absent for DHTS/MS-444
Cancer-selective cytotoxicity Normal cell sparing Therapeutic window

Target Specificity vs. DHTS in TNBC

A 2025 biophysical and molecular study directly compared CMLD-2 with DHTS in TNBC cells (MDA‑MB‑231, MDA‑MB‑468, 4T1) [1]. Both inhibitors bound HuR's RRM1/2 domains, but CMLD-2 exhibited a larger binding pocket, higher binding energy, and a greater number of aromatic heavy atoms, which contributed to enhanced target engagement [1]. At the level of HuR downstream target regulation, CMLD-2 showed much better specificity and reproducibility compared to DHTS, as validated by HuR‑specific siRNA knockdown. When HuR was silenced, the residual effects of CMLD-2 on MMP9, β‑catenin, and EMT markers were minimal, confirming on‑target activity, whereas DHTS continued to modulate these proteins through off‑target pathways [1].

Target specificity (TNBC)
Head-to-head
CMLD-2: minimal off-target modulation after HuR siRNA; DHTS: persistent modulation
Supports on-target engagement interpretation
Validated by Western blot densitometry across replicates
HuR target specificity Head-to-head comparison Triple-negative breast cancer

Competitive Binding vs. Oligomerization Disruptors

CMLD-2 competitively binds to HuR at its RNA recognition motifs (Ki = 350 nM), directly preventing the HuR–ARE mRNA interaction [1]. This mechanism differs fundamentally from several other small‑molecule HuR inhibitors: dehydromutactin (Kd = 40 nM), MS-444 (Kd = 7 nM), and okicenone (Kd = 90 nM) disrupt HuR homodimerization, an upstream event required for HuR multimerization and subsequent RNA binding [2]. While the homodimerization disruptors exhibit tighter binding in biochemical assays, competitive displacement of HuR from ARE‑mRNA by CMLD-2 results in a distinct pharmacodynamic profile, including G1 arrest, caspase‑9/‑3 activation, and PARP cleavage that is more pronounced in tumor cells than normal cells [3]. This mechanistic distinction means that selecting a HuR inhibitor based solely on binding affinity without considering the mode of action can lead to divergent biological outcomes.

Mechanism of action
Class-level
CMLD-2: competitive ARE disruption (Ki 350 nM); MS-444: homodimerization disruptor (Kd 7 nM)
Divergent downstream pathway-response endpoints
Binding affinity alone does not predict cellular phenotype
Competitive inhibition HuR dimerization Mechanism of action

MAD2 Pharmacodynamic Marker in Thyroid Cancer

CMLD-2 treatment (35 µM, 72 h) of thyroid cancer cell lines (SW1736, 8505C, BCPAP, K1) produced a strong downregulation of MAD2 (mitotic arrest deficient 2), a microtubule‑associated protein identified as a HuR target through RIP assays [1]. Rescue experiments in which MAD2 was overexpressed significantly attenuated CMLD-2‑induced loss of cell viability and apoptosis, confirming MAD2 as a key effector of CMLD-2's antitumor activity [1]. This MAD2‑centric mechanism has not been reported for DHTS, MS-444, or okicenone, which primarily modulate other HuR targets (e.g., TNF‑α for DHTS; death receptor 5 for MS-444). The ability to track MAD2 protein levels provides a specific pharmacodynamic biomarker for CMLD-2 target engagement that is not shared by other HuR inhibitors.

MAD2 biomarker
Class-level
CMLD-2 (35 µM) downregulates MAD2; overexpression rescues viability
Supports MAD2 as pharmacodynamic marker for target engagement
Not reported for DHTS, MS-444, or okicenone
MAD2 Thyroid cancer Pharmacodynamic biomarker

Defined Purity & QC Specifications

CMLD-2 is supplied by Sigma-Aldrich (Calbiochem, Cat. No. 538339) as a solid with ≥98% purity determined by HPLC, molecular formula C₃₁H₃₁NO₆, and a documented solubility of 50 mg/mL in DMSO . Each batch is accompanied by a certificate of analysis (COA) specifying lot‑specific molecular weight, purity, and storage recommendations (protect from light, 2–8 °C; or aliquot and freeze at −20 °C after reconstitution) . In contrast, many comparator HuR inhibitors such as DHTS, MS-444, and okicenone are available primarily from non‑ISO specialty suppliers, often without lot‑level QC documentation or defined solubility/stability protocols in the public domain. For procurement decisions where experimental reproducibility and long‑term stability are paramount, CMLD-2's defined quality specifications reduce batch‑to‑batch variability risks.

Purity & QC
Reported
≥98% (HPLC); lot-specific COA; 50 mg/mL DMSO
Defined quality specifications reduce batch variability risk
Comparable QC transparency not uniform for other HuR inhibitors
Compound QC Purity specification Reproducibility

CMLD-2 Application Scenarios


HuR-ARE Axis Mechanistic Studies

Researchers investigating how HuR stabilizes oncogenic mRNAs (e.g., Bcl‑2, XIAP, cyclin E, MMP9) can use CMLD-2 as a selective competitive probe. Its validated on‑target specificity, confirmed by siRNA rescue experiments in TNBC cells [1], allows clean interpretation of HuR‑dependent mRNA decay and translation phenotypes. The compound spares normal cells at concentrations that are cytotoxic to cancer cells, enabling co‑culture or organoid experiments where differential effects on tumor vs. stromal compartments can be assessed [2].

Thyroid Cancer Target Validation with MAD2

In thyroid cancer models (SW1736, 8505C, BCPAP, K1), CMLD-2 robustly downregulates MAD2, a mitotic checkpoint protein overexpressed in aggressive tumors [3]. This unique pharmacodynamic marker enables dose‑response and time‑course studies that directly link HuR inhibition to mitotic dysfunction. MAD2 rescue experiments further provide a built‑in control for on‑target activity, making CMLD-2 the preferred compound for studies seeking to connect HuR biology to mitotic regulation [3].

NSCLC Tumor-Selective Efficacy Studies

CMLD-2 induces G1 arrest, caspase‑9/‑3 activation, and PARP cleavage in H1299 and A549 NSCLC cells, with significantly greater apoptosis in tumor cells than in MRC‑9 or CCD‑16 normal fibroblasts [2]. This tumor‑selective cytotoxicity profile, quantified by a 2–3‑fold IC50 differential, provides an experimental window suitable for in vivo xenograft studies where systemic toxicity is a concern. The Sigma-Aldrich Calbiochem supply with lot‑specific COA ensures reproducible dosing across multi‑arm preclinical experiments .

HuR Inhibitor Profiling and Benchmarking

For laboratories characterizing the pharmacological landscape of HuR inhibitors, CMLD-2 serves as a benchmark competitive disruptor. Its mechanism, binding affinity, selectivity, and purity are documented with greater quantitative transparency than many analogs [4]. Side‑by‑side profiling against DHTS, MS‑444, or okicenone is facilitated by the 2025 head‑to‑head study that directly compares CMLD‑2 and DHTS in TNBC cells, providing a template for multi‑compound experimental design [1].

Application
Selection Property
Validation Focus
HuR-ARE mRNA stability studies
Competitive HuR-ARE disruption probe
On-target specificity (siRNA rescue)
Thyroid cancer mitotic regulation studies
MAD2 pharmacodynamic marker
MAD2 rescue and target engagement
NSCLC cell-model endpoint studies
Tumor-cell vs. normal-cell cytotoxicity differential
Apoptosis and cell-cycle arrest endpoints
HuR inhibitor pharmacological profiling
Benchmark competitive disruptor with defined QC
Side-by-side specificity and purity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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